N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide
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Overview
Description
N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide is an organic compound characterized by the presence of a cyclopentene ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide typically involves the reaction of 2-(cyclopent-2-en-1-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Dissolve 2-(cyclopent-2-en-1-yl)aniline in a suitable solvent such as dichloromethane.
- Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyano-cyclopent-1-enyl)-2-(2-nitro-phenyl)-acetamide
- N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
Uniqueness
N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
126087-55-6 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-(2-cyclopent-2-en-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H15NO/c1-10(15)14-13-9-5-4-8-12(13)11-6-2-3-7-11/h2,4-6,8-9,11H,3,7H2,1H3,(H,14,15) |
InChI Key |
XDWCIAZISUIERM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2CCC=C2 |
Origin of Product |
United States |
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